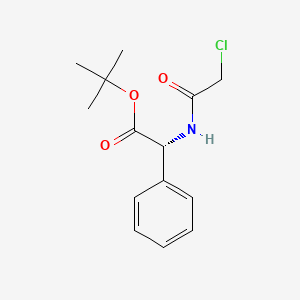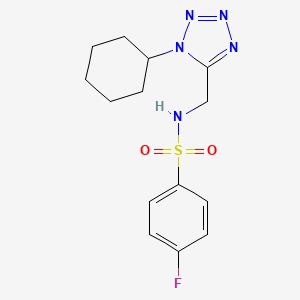![molecular formula C14H17NO2 B2622674 N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide CAS No. 2411201-04-0](/img/structure/B2622674.png)
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have multiple biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. Additionally, N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
Compound 1 has been found to have multiple biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. It has also been found to increase the levels of acetylated histones, which can lead to changes in gene expression. Furthermore, N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition. Additionally, N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 has been shown to have low toxicity in vitro. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential applications in vivo.
Direcciones Futuras
For research include investigating its potential applications in the treatment of cancer and neurodegenerative diseases, as well as studying its effects on other cellular processes and signaling pathways.
Métodos De Síntesis
Compound 1 has been synthesized using various methods, including the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanol with propargyl bromide and subsequent reaction with propargylamine. Another method involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanol with propargylamine and subsequent reaction with propargyl bromide. These methods have been optimized to achieve high yields of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has been found to have potential applications in the field of medicine. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 has been shown to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-8-9-17-13-7-6-11-4-3-5-12(11)10-13/h2,6-7,10H,1,3-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLMGMPMXNBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2622593.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)


![2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2622601.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2622603.png)
![2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2622604.png)
![Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2622608.png)
![Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide](/img/structure/B2622609.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2622613.png)
